molecular formula C12H18N2O2 B13221934 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one

1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one

Cat. No.: B13221934
M. Wt: 222.28 g/mol
InChI Key: SCJSVNMWOUBNJJ-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one is a synthetic organic compound characterized by a pyridinone core substituted with a piperidin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group is introduced via nucleophilic substitution, where a piperidine derivative reacts with a halogenated pyridinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone core to a dihydropyridine derivative.

    Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of various substituted pyridinone derivatives.

Scientific Research Applications

1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The piperidin-4-yloxy group may enhance binding affinity to specific targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethyl-4-(morpholin-4-yloxy)pyridin-2(1H)-one: Similar structure with a morpholine group instead of piperidine.

    1,6-dimethyl-4-(pyrrolidin-4-yloxy)pyridin-2(1H)-one: Contains a pyrrolidine group instead of piperidine.

Uniqueness

1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one is unique due to the presence of the piperidin-4-yloxy group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1,6-dimethyl-4-piperidin-4-yloxypyridin-2-one

InChI

InChI=1S/C12H18N2O2/c1-9-7-11(8-12(15)14(9)2)16-10-3-5-13-6-4-10/h7-8,10,13H,3-6H2,1-2H3

InChI Key

SCJSVNMWOUBNJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCNCC2

Origin of Product

United States

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